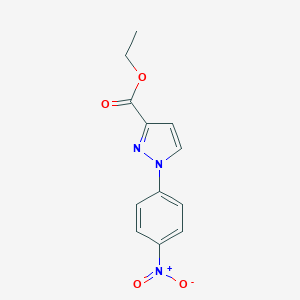

ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Vue d'ensemble

Description

Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a nitrophenyl group and an ethyl carboxylate group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding phenyl, pyrazole, and carboxylate precursors .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the pyrazole ring and the phenyl ring. The presence of the nitro group could introduce some degree of polarity .Chemical Reactions Analysis

The nitro group in the compound is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The carboxylate ester could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For instance, the presence of the nitro group could make the compound relatively polar, which could influence its solubility in different solvents .Applications De Recherche Scientifique

Corrosion Inhibition in Industrial Processes

Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate derivatives, such as ethyl 6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate (EPP-3), have been investigated for their effectiveness as corrosion inhibitors in industrial processes. These derivatives have shown high efficiency in protecting mild steel, particularly in industrial pickling processes. The corrosion inhibition properties were assessed through various methods, including gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy. Surface analysis techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) confirmed the formation of protective films on the metal surface. Theoretical approaches, including density functional theory (DFT) and molecular dynamic simulations, were employed to understand the interaction mechanisms between the inhibitors and metal surfaces (Dohare, Ansari, Quraishi, & Obot, 2017).

Antiglaucoma Activity

Certain pyrazole carboxylic acid derivatives of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate have shown potential in the treatment of glaucoma. These derivatives were synthesized and tested for their inhibitory effects on carbonic anhydrase isoenzymes, which play a role in intraocular pressure regulation. The synthesized amides displayed significant inhibition of these enzymes, suggesting their potential use in antiglaucoma therapy (Kasımoğulları, Bülbül, Arslan, & Başak Gökçe, 2010).

Antiproliferative Activities in Cancer Research

Novel derivatives of ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. These derivatives showed promising results against cells like HeLa (human uterus carcinoma), Vero (African green monkey kidney), and C6 (rat brain tumor) in in vitro settings. The antiproliferative activities were assessed in a dose-dependent manner, revealing that some compounds exhibited higher effectiveness compared to standard drugs like 5-fluorouracil (Kasımoğulları, Duran, Yaglıoglu, Mert, & Demirtaş, 2015).

Synthesis and Structural Studies

Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has also been a subject of interest in synthetic chemistry and crystallography. Studies have focused on the synthesis of various pyrazole derivatives and their characterization using techniques like X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These studies contribute to the understanding of the molecular structure and properties of these compounds, which is essential for their potential applications in various fields, including material science and pharmaceuticals (Viveka et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 1-(4-nitrophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-2-19-12(16)11-7-8-14(13-11)9-3-5-10(6-4-9)15(17)18/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAUWEZLSGXQGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649464 | |

| Record name | Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | |

CAS RN |

19532-38-8 | |

| Record name | Ethyl 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

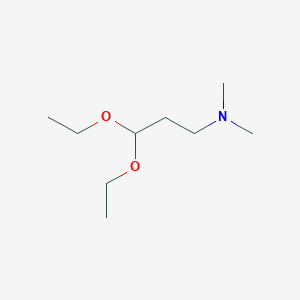

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)

![4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B178854.png)